molecular formula C15H20BrN3O5S2 B10820011 Psammaplin D

Psammaplin D

Cat. No. B10820011
M. Wt: 466.4 g/mol
InChI Key: QBAGBBYBQAYFBT-XDHOZWIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Psammaplin D typically involves the use of bromotyrosine derivatives as starting materials. The conventional total synthesis methods often initiate from tyrosine or phenylpyruvic acid derivatives . Improved synthesis methods have utilized various substituted benzaldehydes, making the compound more accessible . The key steps in the synthesis include the formation of oxime groups and carbon-sulfur bonds, which are crucial for the biological activity of the compound .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale synthesis. The scalability of these methods is being explored to meet potential commercial demands .

Chemical Reactions Analysis

Types of Reactions

Psammaplin D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .

properties

Molecular Formula

C15H20BrN3O5S2

Molecular Weight

466.4 g/mol

IUPAC Name

methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate

InChI

InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+

InChI Key

QBAGBBYBQAYFBT-XDHOZWIPSA-N

Isomeric SMILES

COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br

Canonical SMILES

COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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